molecular formula C6H5ClNaO2S B082594 Sodium 4-Chlorobenzenesulfinate CAS No. 14752-66-0

Sodium 4-Chlorobenzenesulfinate

Cat. No. B082594
Key on ui cas rn: 14752-66-0
M. Wt: 199.61 g/mol
InChI Key: GJAKRMFICWCSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063220B2

Procedure details

A mixture of methyl bromoacetate (11.25 ml, 116 mmol) and sodium 4-chloro-benzenesulfinate (25.2 g, 116 mmol) in DMF (120 ml) was stirred and heated at 80° C. for 2 h. The solution was diluted with water (360 ml). The separated oil was extracted with chloroform (200 ml) and washed with water (3×80 ml). The organic phase was evaporated in vacuo to obtain 22.4 g of the title compound in 77.7% yield.
Quantity
11.25 mL
Type
reactant
Reaction Step One
Name
sodium 4-chloro-benzenesulfinate
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Yield
77.7%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.[Na+]>CN(C=O)C.O>[CH3:6][O:5][C:3](=[O:4])[CH2:2][S:14]([C:11]1[CH:12]=[CH:13][C:8]([Cl:7])=[CH:9][CH:10]=1)(=[O:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
11.25 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
sodium 4-chloro-benzenesulfinate
Quantity
25.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The separated oil was extracted with chloroform (200 ml)
WASH
Type
WASH
Details
washed with water (3×80 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CS(=O)(=O)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 77.7%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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